ALW-II-49-7 -

ALW-II-49-7

Catalog Number: EVT-258606
CAS Number:
Molecular Formula: C21H17F3N4O2
Molecular Weight: 414.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-[2-methyl-5-[oxo-[3-(trifluoromethyl)anilino]methyl]anilino]-3-pyridinecarboxamide is a member of benzamides.
Synthesis Analysis

Methods of Synthesis
The synthesis of ALW-II-49-7 involves several key steps that include the construction of its molecular framework through organic synthesis techniques. While specific synthetic routes may vary, a common approach involves:

  1. Starting Materials: The synthesis typically begins with commercially available precursors, which are chosen based on the desired functional groups and structural features of the final compound.
  2. Reactions: Key reactions may include:
    • Coupling Reactions: To form the core structure by linking different molecular fragments.
    • Functional Group Modifications: Such as alkylation or acylation, to introduce specific substituents that enhance biological activity.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing the synthesis process for ALW-II-49-7 .

Molecular Structure Analysis

Molecular Structure
ALW-II-49-7 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on EphB2 kinase activity. The compound's three-dimensional conformation can be analyzed using X-ray crystallography data available in the Protein Data Bank (PDB ID: 3DKO), which reveals its binding interactions with the target kinase .

Key structural features include:

  • A central aromatic ring system that contributes to hydrophobic interactions with the kinase domain.
  • Specific substituents that enhance binding affinity and selectivity towards EphB2.
Chemical Reactions Analysis

Chemical Reactions Involving ALW-II-49-7
ALW-II-49-7 primarily undergoes competitive inhibition against EphB2 receptor tyrosine kinase. This interaction can be characterized by:

  1. Inhibition Mechanism: The compound binds to the active site of the kinase, preventing substrate phosphorylation.
  2. Selectivity Profile: Studies have shown varying degrees of selectivity against other Eph receptors, indicating potential off-target effects .

Quantitative analyses such as IC50 values help determine the potency of ALW-II-49-7 in inhibiting EphB2 activity compared to other kinases.

Mechanism of Action

Mechanism of Action
The mechanism by which ALW-II-49-7 exerts its effects involves:

  1. Binding Affinity: The compound binds specifically to the ATP-binding site of EphB2, inhibiting its kinase activity.
  2. Downstream Effects: Inhibition of EphB2 leads to disrupted signaling pathways associated with cell proliferation, migration, and survival, contributing to its potential anti-cancer effects.

In vitro studies have demonstrated that treatment with ALW-II-49-7 results in altered gene expression profiles consistent with reduced tumor cell viability .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
ALW-II-49-7 exhibits several notable physical and chemical properties:

  1. Molecular Weight: Approximately 400 g/mol, which is typical for small molecule inhibitors.
  2. Solubility: Solubility characteristics are crucial for bioavailability; thus, studies often assess solubility in various solvents.
  3. Stability: Thermal stability and degradation rates under physiological conditions are important for determining shelf life and efficacy.

These properties impact how well ALW-II-49-7 can be formulated into therapeutic agents .

Applications

Scientific Applications
ALW-II-49-7 is primarily investigated for its application in cancer therapy due to its targeted inhibition of EphB2 receptors:

  1. Cancer Treatment Research: Its ability to inhibit tumor growth has made it a candidate for further development in treating various cancers where EphB2 is overexpressed.
  2. Biological Studies: Researchers utilize ALW-II-49-7 to explore the role of Eph receptors in cellular signaling pathways and their implications in cancer biology.

Ongoing research aims to elucidate additional therapeutic benefits and optimize delivery methods for clinical applications .

Target Identification and Validation of ALW-II-49-7

Kinase Selectivity Profiling Across Receptor Tyrosine Kinases

ALW-II-49-7 emerged from a rationally designed kinase-directed library targeting the "DFG-out" inactive conformation of tyrosine kinases. Kinome-wide profiling using the Ambit Biosciences KinomeScan platform (402 kinases) revealed a distinct selectivity profile. At 10 µM concentration, ALW-II-49-7 bound 18 kinases with >90% displacement efficiency, exhibiting high affinity for EphB2 (cellular EC₅₀ = 40 nM) and DDR1/2. Dissociation constants (Kd) ranged from 96–520 nM for key targets [1] [2].

Table 1: Kinase Targets of ALW-II-49-7 with Binding Affinities

Kinase FamilySpecific TargetsKd (nM)Biochemical IC₅₀ (nM)
Eph receptorsEphB2, EphA2, EphA5, EphA8, EphB1, EphB396–52040–10,000
DDR kinasesDDR1, DDR218.6 (DDR2)18.6 (DDR2), 4.8 (DDR1)
Other kinasesKit, PDGFRα/β, Raf1, b-Raf100–500Variable

Notably, it showed minimal binding to EphA6, EphA7, or EphB1, highlighting its subclass specificity. Cellular assays in U87 glioblastoma cells confirmed EphB2 inhibition (EC₅₀ = 100 nM) via suppression of ephrin-B1-induced autophosphorylation [2] [6] [9]. The selectivity profile distinguishes it from promiscuous inhibitors like dasatinib, making it a precise tool for Eph/ephrin pathway interrogation.

Structural Basis for Dual Inhibition of DDR2 and EphB2 Kinase Domains

X-ray crystallography of ALW-II-49-7 bound to EphA3 (PDB: 3DZQ) and EphA7 (PDB: 3DKO) revealed critical binding motifs. The inhibitor stabilizes the DFG-out conformation, occupying the hydrophobic pocket exposed by the flipped activation loop. Key interactions include [1] [3] [9]:

  • Hinge region recognition: Oxazole nitrogen bonds with Met702 backbone NH (EphA3).
  • Gatekeeper engagement: Benzamide NH forms H-bond with Thr699 hydroxyl (EphA3).
  • DFG-motif anchor: Carbonyl oxygen bonds with Asp764 backbone NH.
  • αC-helix stabilization: Benzamide NH bonds with Glu670 carboxylate.

Table 2: Structural Parameters of ALW-II-49-7 in Kinase Complexes

KinasePDB IDResolution (Å)ConformationKey Binding Residues
EphA33DZQ1.8DFG-outMet702, Thr699, Asp764, Glu670
EphA73DKO2.0DFG-outConserved H-bond network

The 3-trifluoromethyl group in the tail segment enhances hydrophobic contacts but does not confer selectivity, as analogous interactions occur in DDR kinases. Mutagenesis studies confirm that Glu670 and Asp764 are indispensable for high-affinity binding. This shared mechanism enables dual inhibition of EphB2 and DDR kinases despite low sequence homology in their allosteric pockets [1] [9].

Quantitative Structure-Activity Relationship (QSAR) Modeling of Specificity

QSAR analysis of ALW-II-49-7 and analogs (e.g., ALW-II-38-3) identified three pharmacophores governing specificity [1]:

  • Head motif: Heterocyclic groups (e.g., oxazole) optimize hinge hydrogen bonding. Replacement with bulkier groups reduces EphB2 affinity by >10-fold.
  • Linker segment: Benzamide spacer balances rigidity and flexibility, enabling gatekeeper residue engagement. Shorter linkers impair DFG-pocket access.
  • Tail motif: 3-Trifluoromethylphenyl maximizes hydrophobic filling of the DFG pocket. Removal decreases EphB2 potency by ~50-fold.

Activity cliffs were observed with thiophene-substituted analogs (e.g., compound 7), which showed broad polypharmacology across Src, Kit, and Bcr-Abl due to reduced steric constraints. Machine learning models trained on kinase profiling data indicate that van der Waals surface complementarity in the DFG pocket (clash score < 50) and electrostatic compatibility (ΔG < -10 kcal/mol) are primary selectivity determinants. These insights drive design of next-generation inhibitors with improved EphB2/DDR2 specificity [1] [9].

Properties

Product Name

ALW-II-49-7

IUPAC Name

5-[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]anilino]pyridine-3-carboxamide

Molecular Formula

C21H17F3N4O2

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C21H17F3N4O2/c1-12-5-6-13(8-18(12)27-17-7-14(19(25)29)10-26-11-17)20(30)28-16-4-2-3-15(9-16)21(22,23)24/h2-11,27H,1H3,(H2,25,29)(H,28,30)

InChI Key

SAAYRHKJHDIDPH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

ALWII497; ALW II 49 7; ALW-II-49-7

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.